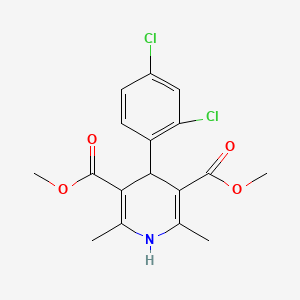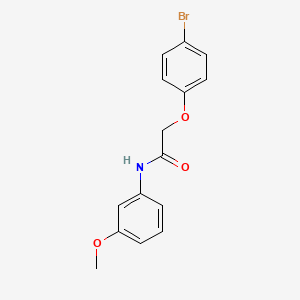![molecular formula C19H19N5O3S B11700760 (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11700760.png)
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzyl group, and a dimethylaminobenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzyl bromide in the presence of a base to yield the final thiazolidinone compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer activities. The presence of the nitro group and thiazolidinone ring is believed to contribute to its biological activity by interacting with cellular targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the thiazolidinone ring can inhibit certain enzymes by binding to their active sites, thereby disrupting cellular processes.
相似化合物的比较
Similar Compounds
- **Thiazolidin
属性
分子式 |
C19H19N5O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N5O3S/c1-23(2)15-9-7-13(8-10-15)12-20-22-19-21-18(25)17(28-19)11-14-5-3-4-6-16(14)24(26)27/h3-10,12,17H,11H2,1-2H3,(H,21,22,25)/b20-12+ |
InChI 键 |
HCMVSERXNMHDEM-UDWIEESQSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11700686.png)
![(4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700690.png)

![4-Iodo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11700698.png)



![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-amine](/img/structure/B11700738.png)
![N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B11700745.png)


